molecular formula C19H16N2O2S B11673817 N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide

N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide

Cat. No.: B11673817
M. Wt: 336.4 g/mol
InChI Key: FFVGRIFNASHCKX-DEDYPNTBSA-N
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Description

N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzyloxybenzylidene group attached to a thiophenecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in biological systems. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide
  • N’-[4-(benzyloxy)benzylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[4-(benzyloxy)benzylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O2S/c22-19(18-7-4-12-24-18)21-20-13-15-8-10-17(11-9-15)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+

InChI Key

FFVGRIFNASHCKX-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

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